2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide

Description

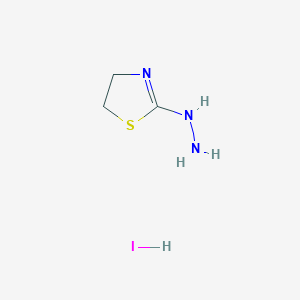

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide is a heterocyclic compound featuring a thiazoline (4,5-dihydro-1,3-thiazole) backbone substituted with a hydrazine group at the 2-position and stabilized as a hydroiodide salt. Its molecular formula is C₃H₇N₃S·HI, with a molecular weight of 268.08 g/mol. The compound’s structure combines the electron-rich thiazoline ring with the nucleophilic hydrazino group, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-ylhydrazine;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S.HI/c4-6-3-5-1-2-7-3;/h1-2,4H2,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOAPGFRIGBYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide typically involves the reaction of 2-bromoethylamine hydrobromide with thiourea, followed by treatment with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Cyclocondensation with Carbonyl Derivatives

Reaction with hydrazine hydrate or phenylhydrazine under reflux conditions leads to the formation of thiazolopyridazine derivatives (e.g., compounds 4a–c and 5 ). This occurs via nucleophilic attack of the hydrazine group on carbonyl-containing reagents, followed by cyclization .

Key data :

-

Conditions : Ethanol or pyridine, reflux (6–8 hours).

-

Products : Thiazolopyridazines with confirmed structures via IR (absence of carbonyl peaks at ~1,700 cm⁻¹) and ¹H NMR .

| Reaction Partner | Product | Yield (%) | Characterization |

|---|---|---|---|

| Hydrazine hydrate | 4a–c | 70–85 | IR: ν(NH) 3,250 cm⁻¹; ¹H NMR: δ 11.76 (s, NH) |

| Phenylhydrazine | 5 | 68 | IR: ν(C=N) 1,620 cm⁻¹; MS: m/z 292 |

Reaction with Isothiocyanates

Interaction with aryl isothiocyanates in ethanol/triethylamine yields thiohydrazonate intermediates , which cyclize to form 1,3,4-thiadiazole or 1,2,4-triazole-3-thione derivatives .

Mechanism :

-

Formation of thiohydrazonate via nucleophilic addition.

Example :

-

Product : 5-(4-Amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (3 ) .

-

Conditions : Ethanol, reflux (3 hours).

Acetylation Reactions

Treatment with acetic anhydride selectively acetylates the hydrazine moiety, yielding 5-acetoxy-2-substitutedamino-thiazoles (e.g., 6a–c ) .

Key observations :

Diazotization and Coupling

The hydrazine group enables diazotization followed by coupling with active methylene compounds (e.g., β-keto esters) to form arylazothiazoles . These reactions are pH-dependent and often performed at 0–5°C .

Example :

-

Product : 3-[1-(4-Substituted-5-(aryldiazenyl)thiazol-2-yl)hydrazono)ethyl]-2H-chromen-2-one (69a–h ) .

Formation of Bisthiazoles

Reaction with hydrazonyl halides (e.g., 67–68 ) in 1,4-dioxane/TEA produces bisthiazole derivatives via tandem cycloaddition and elimination .

Example :

-

Conditions : 1,4-dioxane, 80°C, 4 hours.

-

Key spectral data : ¹H NMR multiplet at δ 3.28–3.67 (CH₂-thiazole) .

Biological Activity Correlations

Derivatives of 2-hydrazino-4,5-dihydro-1,3-thiazole hydroiodide exhibit antimicrobial and anticancer properties. For instance:

-

Anticancer activity : Analogues with electron-withdrawing groups (e.g., Cl, Br) show enhanced cytotoxicity (IC₅₀ = 2.01–5.71 μM) .

-

Antimicrobial activity : Thiazole-triazole hybrids inhibit Gram-positive bacteria (MIC = 3.9–62.25 μg/mL) .

Stability and Handling

-

Decomposition : Evolves HBr gas upon warming with bromine in acetic acid .

-

Storage : Stable under inert atmosphere at 4°C; sensitive to moisture .

This compound’s reactivity is central to synthesizing pharmacologically relevant heterocycles, with applications spanning medicinal chemistry and materials science. Future studies could explore its use in asymmetric catalysis or as a ligand in coordination chemistry.

Scientific Research Applications

Antimicrobial Activity

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide has shown significant antimicrobial properties against various bacterial strains. Studies have indicated that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like fluconazole .

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives can inhibit the growth of several cancer cell lines, including HepG2 (liver carcinoma) and MDA-MB-231 (breast carcinoma). The cytotoxic effects were evaluated using colorimetric assays such as MTT, revealing IC50 values that suggest promising therapeutic indices .

Anticonvulsant Activity

The compound has also been investigated for its anticonvulsant properties. Various thiazole derivatives have been synthesized and tested in animal models for their ability to prevent seizures. Some analogues exhibited high protection rates in picrotoxin-induced convulsion models, indicating their potential as anticonvulsant agents .

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiazole derivatives revealed that certain compounds derived from this compound exhibited potent activity against Candida albicans. The most active compounds showed MIC values significantly lower than those of fluconazole, suggesting a new avenue for antifungal therapy .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, a range of thiazole-pyridine hybrids was synthesized from this compound. These hybrids were tested against various cancer cell lines and demonstrated superior efficacy compared to established chemotherapeutic agents like cisplatin. One hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, highlighting its potential as a lead compound in cancer treatment .

Summary of Findings

| Application | Bioactivity | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Lower MIC than fluconazole |

| Anticancer | Inhibitory effects on cancer cell lines | IC50 values indicating significant cytotoxicity |

| Anticonvulsant | Protection in seizure models | High protection rates in animal studies |

Mechanism of Action

The mechanism of action of 2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide involves its interaction with biological molecules. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Hydrazino-4,5-dihydro-1,3-thiazole Hydroiodide and Analogs

This compound

Synthesis typically involves hydrazine derivatives reacting with thiazoline precursors. For example, hydrazine may displace a leaving group (e.g., halide) on 2-chloro-4,5-dihydro-1,3-thiazole, followed by HI salt formation .

Comparable Compounds:

- 2-Amino-1,3-thiazole: Synthesized via cyclization of thiaazadienes with α-halo ketones (e.g., 80–95% yields) .

- 5-Acyl-2-amino-1,3-thiazole: Similar to 2-amino derivatives but introduces acyl groups via ketone precursors .

- 2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride: Likely synthesized via alkylation of hydrazine with dimethyl-substituted thiazoline, followed by HCl salt formation .

This compound

- Reactivity: The hydrazino group participates in condensation reactions (e.g., with carbonyl compounds to form hydrazones) and serves as a ligand in metal complexes. The dihydro thiazoline ring is prone to oxidation, forming S-oxides under strong oxidants like KMnO₄ or oxone® .

- Applications : Used to synthesize fused heterocycles (e.g., thiadiazoles) for pharmaceutical screening .

Comparable Compounds:

- 2-Amino-1,3-thiazole: Reacts with electrophiles at C5; used in antiviral agents (e.g., ribavirin analogs) .

- 5-Acyl-2-amino-1,3-thiazole: Acyl groups enable further functionalization (e.g., nucleophilic acyl substitution) for agrochemicals .

- 4,5-Dihydro-1,3-thiazole S-dioxide : Oxidized form exhibits reduced nucleophilicity but enhanced stability in acidic conditions .

Stability and Physicochemical Properties

- Hydroiodide vs. Hydrochloride Salts : The HI salt offers superior solubility in polar solvents compared to HCl analogs but is more hygroscopic .

- Methyl Substitution: 4,5-Dimethyl derivatives (e.g., 2-Hydrazino-4,5-dimethyl-1,3-thiazole hydrochloride) exhibit increased lipophilicity, enhancing membrane permeability in drug design .

Biological Activity

2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide (CAS No. 67548-73-6) is a thiazole derivative notable for its potential biological activities, particularly in antimicrobial and antitumor applications. This compound features a hydrazino group and an iodide counterion, which may influence its reactivity and biological interactions.

The molecular formula of this compound is C₃H₇N₃S·HI. The compound is synthesized through the reaction of 2-bromoethylamine hydrobromide with thiourea, followed by treatment with hydrazine hydrate in suitable solvents like ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that derivatives of thiazoles can significantly inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds similar to this thiazole derivative demonstrated lower minimum inhibitory concentration (MIC) values against Candida albicans compared to standard antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Hydrazino... | C. albicans | 3.9 | |

| Similar Thiazole | Staphylococcus aureus | <0.25 | |

| Fluconazole | C. albicans | 15.62 |

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A series of thiazole derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects. Notably, certain derivatives exhibited IC₅₀ values lower than those of established chemotherapeutics like 5-fluorouracil (5-FU) .

Table 2: Antitumor Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| T1 | MCF-7 | 2.21 | Induces apoptosis and cell cycle arrest |

| T26 | BGC-823 | 1.67 | Apoptosis induction |

| T38 | HepG2 | 1.11 | Apoptosis via S phase arrest |

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The hydrazino group can form covalent bonds with these sites, potentially inhibiting their function and disrupting essential biological processes in microorganisms .

In the context of antitumor activity, studies suggest that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in both antimicrobial and antitumor contexts:

- Antimicrobial Study : A recent investigation into novel thiazole derivatives demonstrated that certain compounds exhibited substantial antifungal activity against Candida species, highlighting the potential for developing new antifungal agents based on these scaffolds .

- Antitumor Efficacy : In vitro studies involving human cancer cell lines showed that specific thiazole derivatives could outperform traditional chemotherapeutics in terms of cytotoxicity, indicating a promising avenue for drug development in oncology .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Hydrazino-4,5-dihydro-1,3-thiazole hydroiodide?

- Methodological Answer : The compound can be synthesized via refluxing hydrazide derivatives in polar aprotic solvents like DMSO, followed by distillation and crystallization. For example, a 65% yield was achieved by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours . Alternative approaches include solvent-free conditions with nanocatalysts (e.g., HNO₃@nano SiO₂) at 100°C, which reduce reaction time and improve efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy to identify functional groups like N-H (hydrazino) and C-S (thiazole).

- ¹H/¹³C NMR to resolve the dihydrothiazole ring protons (δ 3.0–4.5 ppm) and hydrazino NH₂ signals (δ 4.5–5.5 ppm) .

- Mass spectrometry for molecular weight confirmation (expected [M+H⁺] at 260.98 g/mol for C₃H₇N₃S·HI) .

Q. What are common reactions involving the hydrazino group in this compound?

- Methodological Answer : The hydrazino group (-NH-NH₂) undergoes condensation with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, which are precursors for heterocycles like thiadiazoles . Nucleophilic substitution reactions with alkyl halides or acyl chlorides can also yield N-substituted derivatives .

Advanced Research Questions

Q. How can synthesis yields be optimized under varying reaction conditions?

- Methodological Answer : Critical parameters include:

- Catalyst type : Nanocatalysts (e.g., HNO₃@nano SiO₂) improve atom economy and reduce side reactions .

- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility, while solvent-free conditions minimize purification steps .

- Temperature control : Reflux (~100–120°C) ensures complete cyclization without decomposition .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methodological Answer : Discrepancies may arise from:

- Structural analogs : Minor substitutions (e.g., Cl vs. I in hydrohalide salts) alter bioactivity .

- Assay conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times affect results .

- Purity : HPLC or recrystallization ensures compound integrity before testing .

Q. How do oxidation reactions modify the thiazole ring, and what products are formed?

- Methodological Answer : Oxidation with agents like oxone® or mCPBA converts the dihydrothiazole ring to sulfoxides or sulfones. For example, oxone® selectively oxidizes the sulfur atom without ring cleavage, yielding 4,5-dihydro-1,3-thiazole S-oxide derivatives . Reaction monitoring via TLC or LC-MS is recommended to track intermediates .

Q. What cross-coupling or derivatization strategies enable functionalization of the thiazole core?

- Methodological Answer : The hydrazino group facilitates:

- Buchwald-Hartwig amination to introduce aryl/heteroaryl groups .

- Cyclization reactions with thiocarboxanilides to form thiadiazoline derivatives .

- Iodination using alkyliodides (e.g., MeI) for 2-alkylthiothiazole dithiolates .

Q. How does the hydroiodide counterion influence stability and reactivity compared to hydrochloride analogs?

- Methodological Answer : The iodide ion (I⁻) enhances solubility in polar solvents and stabilizes the protonated hydrazino group via stronger hydrogen bonding. This contrasts with chloride analogs, which exhibit higher lattice energy but lower solubility . Stability studies under humidity/light are advised due to potential HI liberation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.